molecular formula C7H16N2O B6203730 3-(aminomethyl)-N,N-dimethyloxolan-3-amine CAS No. 161500-02-3

3-(aminomethyl)-N,N-dimethyloxolan-3-amine

Cat. No.: B6203730
CAS No.: 161500-02-3
M. Wt: 144.21 g/mol
InChI Key: PPASVTTXWXCGDO-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Amines in Organic Synthesis and Beyond

Heterocyclic amines are organic compounds that feature a ring structure containing at least one nitrogen atom alongside carbon atoms. nih.govmdpi.combeilstein-journals.org This class of compounds is of paramount importance in organic chemistry and biochemistry. The nitrogen atom within the heterocyclic ring can significantly influence the molecule's basicity, polarity, and ability to engage in hydrogen bonding. nih.govcymitquimica.com These properties are crucial in a wide range of applications.

In organic synthesis, heterocyclic amines serve as versatile building blocks and catalysts. Their nucleophilic nature allows them to participate in a variety of chemical transformations, enabling the construction of complex molecular architectures. cymitquimica.com Furthermore, many biologically active compounds, including numerous pharmaceuticals and natural products, incorporate heterocyclic amine scaffolds. beilstein-journals.orgcymitquimica.comacs.org

Overview of Tetrahydrofuran (B95107) (Oxolane) Scaffolds in Chemical Structures

Tetrahydrofuran, also known as oxolane, is a five-membered cyclic ether with the formula (CH₂)₄O. google.comgoogle.com The oxolane ring is a common structural motif found in a vast number of natural products and synthetic compounds. Its presence can impart favorable physicochemical properties to a molecule, such as increased solubility and the ability to act as a hydrogen bond acceptor through its oxygen atom. google.com

The tetrahydrofuran scaffold is considered a "privileged" structure in medicinal chemistry, as it is often found in compounds with significant biological activity. The ring's conformational flexibility allows it to adapt to the binding sites of various biological targets. Consequently, the development of synthetic methods to create substituted oxolanes with precise control over stereochemistry is an active area of research. nih.gov

Rationalization of Research Focus on 3-(aminomethyl)-N,N-dimethyloxolan-3-amine

The specific compound This compound integrates the key features of both heterocyclic amines and the oxolane scaffold. The structure presents a tetrahydrofuran ring substituted at the 3-position with both an aminomethyl group (-CH₂NH₂) and a dimethylamine (B145610) group (-N(CH₃)₂).

The rationale for focusing research on this particular molecule stems from several key considerations:

Polysubstitution: The presence of two distinct amine functionalities on the same carbon atom of the oxolane ring creates a unique chemical environment. This geminal diamine-like substitution pattern is relatively uncommon and could lead to interesting reactivity and coordination properties.

Chelating Potential: The spatial arrangement of the nitrogen atoms and the oxolane oxygen could allow the molecule to act as a multidentate ligand, capable of binding to metal ions. This property is highly sought after in the design of catalysts and metal-organic frameworks.

Drug Discovery: The combination of the oxolane scaffold and multiple amine groups suggests potential for interaction with biological targets. Amine groups are frequently involved in the binding of drugs to receptors and enzymes.

Despite its intriguing structure, a comprehensive review of the scientific literature reveals a notable scarcity of research specifically dedicated to This compound . While information on related compounds exists, detailed experimental data, including its synthesis and characterization, remain largely unpublished.

Historical Context of Related Amines in Synthetic Methodologies and Ligand Design

The development of synthetic methodologies for amines and their use as ligands in catalysis has a rich history. The Mannich reaction, for instance, is a classic method for the aminoalkylation of a carbon atom adjacent to a carbonyl group and has been instrumental in the synthesis of a wide array of amine-containing compounds.

In the realm of ligand design, amines have played a crucial role. The ability of amine nitrogens to donate their lone pair of electrons to a metal center makes them excellent ligands for a variety of transition metal catalysts. The development of chiral amines has been particularly impactful in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Historically, the focus has often been on monoamines or diamines with specific spacing between the nitrogen atoms. The unique geminal arrangement in the target compound represents a less explored area in ligand design.

Compound Data

Due to the limited availability of specific research on This compound , the following tables present data for the target compound where available from databases, alongside data for closely related and structurally similar compounds to provide context.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
This compound C₇H₁₆N₂O144.22-0.7
Rac-(3r,4r)-4-(aminomethyl)-n,n-dimethyloxolan-3-amineC₇H₁₆N₂O144.22-0.7
3-(Aminomethyl)tetrahydrofuranC₅H₁₁NO101.15-
3-(aminomethyl)-N,N-dimethylanilineC₉H₁₄N₂150.221.3 beilstein-journals.org
3-(aminomethyl)-N,N-dimethyloxetan-3-amineC₆H₁₄N₂O130.19-1.2 mdpi.com

Data for the target compound is based on computational predictions where experimental data is unavailable.

Table 2: Spectroscopic Data of Related Compounds

Compound Name¹H NMR (Solvent)¹³C NMR (Solvent)IR (cm⁻¹)
This compound Data not availableData not availableData not available
N-(5-Hydroxypentyl)-N-(3-aminopropyl)dodecanamideδ 3.90 (2H, m), 3.65 (1H, t), 3.48 (1H, t), 3.42 (1H, t), 3.19 (1H, t), 2.68 (2H, t), 2.42 (2H, m), 1.68 (8H, m), 1.31 (18H, m), 0.90 (3H, t) (DMSO-d₆)Data not available3350, 1638, 1380

Spectroscopic data for the target compound is currently not found in the reviewed literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161500-02-3

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-(aminomethyl)-N,N-dimethyloxolan-3-amine

InChI

InChI=1S/C7H16N2O/c1-9(2)7(5-8)3-4-10-6-7/h3-6,8H2,1-2H3

InChI Key

PPASVTTXWXCGDO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCOC1)CN

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Optimization

Strategies for the Construction of the Oxolane Ring System

The formation of the tetrahydrofuran (B95107) (oxolane) skeleton is a foundational aspect of the synthesis. Substituted tetrahydrofurans are prevalent substructures in numerous biologically active molecules, leading to the development of a wide array of synthetic methods. nih.gov

Intramolecular cyclization reactions are a classical and robust strategy for constructing the tetrahydrofuran ring. nih.gov One of the most common methods is the intramolecular Williamson ether synthesis, which involves the reaction of a hydroxyl group with a tethered leaving group, such as a halide, on a butane-1,4-diol derivative.

Another significant approach is oxidative cyclization. For instance, 1,4-dienes can be stereoselectively cyclized to form substituted tetrahydrofurans using oxidizing agents like Osmium tetroxide (OsO₄) or Potassium permanganate (B83412) (KMnO₄), often proceeding through a [3+2] cycloaddition mechanism. organic-chemistry.org A specific patented method for producing the related compound 3-aminomethyl oxolane begins with acrylonitrile (B1666552) and 2-chloroethanol, which undergo an addition reaction followed by cyclic condensation to form the oxolane ring. google.com

Modern synthetic chemistry offers powerful ring-closing strategies. Ring-closing metathesis (RCM) has found application in the synthesis of tetrahydropyran (B127337) rings and can be adapted for oxolane formation, although it is less common than for the six-membered rings. nih.govwikipedia.org Additionally, radical cyclization and carbocation-mediated cyclizations provide alternative pathways to the oxolane core. nih.govnih.gov For instance, the cyclization of geminal-bis(boronates) bearing a leaving group has been shown to be a highly diastereoselective method applicable to heterocycle formation. masterorganicchemistry.com

Introduction of the Aminomethyl Moiety

With the oxolane ring established, specifically in the form of tetrahydrofuran-3-one, the next critical phase is the installation of the C3-dimethylamino and C3-aminomethyl groups. A highly effective strategy involves a Strecker amino acid synthesis, which concurrently establishes the quaternary center and introduces a nitrile group as a stable precursor to the aminomethyl functionality. researchgate.netgoogle.com

While direct amination methods exist, creating the target's specific geminal diamino-like structure requires a more nuanced approach. The Strecker synthesis emerges as an ideal multicomponent reaction for this purpose. organic-chemistry.orgresearchgate.net By reacting tetrahydrofuran-3-one with dimethylamine (B145610) and a cyanide source (such as trimethylsilyl (B98337) cyanide - TMSCN), a 3-(dimethylamino)tetrahydrofuran-3-carbonitrile intermediate is formed. This reaction efficiently assembles the aldehyde/ketone, amine, and cyanide components in a one-pot process to create the crucial α-aminonitrile structure, which contains the fully formed dimethylamino group and the nitrile precursor of the aminomethyl group at the C3 position. organic-chemistry.orgresearchgate.net

The reduction of the nitrile group in the 3-(dimethylamino)tetrahydrofuran-3-carbonitrile intermediate is the final key step to yield 3-(aminomethyl)-N,N-dimethyloxolan-3-amine. This transformation is a well-established and reliable method for synthesizing primary amines. ista.ac.atnih.gov Several reducing agents can accomplish this conversion, with the choice often depending on functional group tolerance, scale, and safety considerations.

Lithium aluminum hydride (LiAlH₄) is a powerful and highly effective reagent for the reduction of nitriles to primary amines. nih.govista.ac.atgoogle.com Alternatively, catalytic hydrogenation offers a milder and often more economical route. nih.gov Common catalysts include Raney nickel or Palladium on carbon (Pd/C), typically under a hydrogen atmosphere. nih.gov Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or the more stable borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also widely used for this purpose.

Table 1: Comparison of Common Reagents for Nitrile Reduction
ReagentTypical ConditionsAdvantagesDisadvantagesReference
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, often with heating (reflux)Highly effective, rapid reactionPyrophoric, highly reactive with protic solvents, requires careful handling ista.ac.atgoogle.com
Catalytic Hydrogenation (H₂/Raney Ni)H₂ gas (pressure varies), alcohol solvent (e.g., MeOH, EtOH), often with NH₃ to suppress secondary amine formationEconomical for large scale, high yield, environmentally benign byproductsRequires specialized high-pressure equipment, potential for catalyst poisoning nih.gov
Borane Complexes (e.g., BH₃-THF)THF solvent, typically with heatingGood functional group tolerance, less reactive than LiAlH₄BH₃-THF has limited stability; BH₃-SMe₂ has a strong, unpleasant odor

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms from the starting materials. For the synthesis of this compound, the aforementioned Strecker reaction is the most pertinent MCR. It serves as the cornerstone of the proposed synthesis by creating the C3 quaternary center with the desired substitution pattern in a single, convergent step.

While other MCRs like the Ugi and Passerini reactions are powerful tools for generating molecular diversity, they are less direct for this specific target. These reactions typically produce α-acylamino amides or similar structures, which would require additional, complex transformations to arrive at the desired this compound structure. Therefore, the Strecker synthesis remains the superior MCR strategy in this context.

Incorporation of N,N-Dimethylamine Functionality

The introduction of the N,N-dimethylamine group is a critical step in the synthesis of the target compound. This can be conceptually approached via two primary retrosynthetic disconnections: forming the C-N bond of the dimethylamino group directly or forming the C-N bonds of the aminomethyl group's nitrogen. The most common methods involve reductive amination and alkylation of suitable precursors.

Reductive Amination Pathways

Reductive amination is a powerful and versatile method for forming C-N bonds, effectively converting a carbonyl compound into an amine in a single pot. libretexts.orglibretexts.org This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent. youtube.comyoutube.com

To synthesize this compound, one could envision a precursor such as 3-(aminomethyl)oxolan-3-carbaldehyde. The N,N-dimethylamine moiety could then be installed via a double reductive amination using dimethylamine. More practically, a precursor containing the primary aminomethyl group could be reacted with formaldehyde (B43269) in the presence of a reducing agent.

A plausible pathway involves the sequential reductive amination of a primary amine precursor. masterorganicchemistry.com For instance, starting with a hypothetical precursor like 3-amino-3-(aminomethyl)oxolane , one could perform a double reductive amination using formaldehyde and a suitable reducing agent. The reaction proceeds through mono-methylation followed by a second methylation to yield the tertiary amine.

The choice of reducing agent is critical for the success of reductive amination. While strong reducing agents like lithium aluminum hydride can reduce both the carbonyl starting material and the imine intermediate, milder reagents are preferred for their selectivity. youtube.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used because they selectively reduce the protonated imine (iminium ion) intermediate much faster than the initial carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This selectivity prevents the unwanted formation of alcohol byproducts.

Table 1: Representative Reductive Amination Conditions (Note: This table shows general conditions for reductive amination, as specific examples for the target compound are not readily available in the literature.)

Carbonyl PrecursorAmineReducing AgentSolventProduct TypeReference
Aldehyde/KetoneAmmoniaNaBH(OAc)₃1,2-DichloroethanePrimary Amine libretexts.org
Aldehyde/KetonePrimary AmineNaBH₃CNMethanolSecondary Amine masterorganicchemistry.com
Aldehyde/KetoneSecondary AmineH₂/Ni CatalystEthanolTertiary Amine libretexts.org
KetonePrimary AmineTi(iOPr)₄, PMHSDichloromethaneSecondary Amine organic-chemistry.org

Alkylation of Amine Precursors

An alternative and classical approach to installing the N,N-dimethylamine functionality is the direct alkylation of a suitable amine precursor. wikipedia.org For the target molecule, a logical precursor would be 3-(aminomethyl)oxolan-3-amine . The N,N-dimethylation of the primary aminomethyl group could be achieved using a methylating agent.

However, direct alkylation of primary amines with alkyl halides often leads to a mixture of mono-, di-, and tri-alkylated products, including the formation of quaternary ammonium (B1175870) salts, making it difficult to control. libretexts.orgyoutube.com To favor the formation of the tertiary amine, an excess of the methylating agent, such as methyl iodide, can be used.

A more controlled and classic method for exhaustive methylation of a primary amine is the Eschweiler-Clarke reaction . This procedure involves treating the primary amine with an excess of formic acid and formaldehyde. The reaction proceeds via the formation of an imine with formaldehyde, followed by reduction with formic acid (which acts as a hydride donor). This process repeats to afford the tertiary amine with high selectivity and avoids the issue of over-alkylation to the quaternary ammonium salt.

Another strategy involves a stepwise process where a primary amine is first protected, then mono-alkylated, deprotected, and subjected to a second alkylation. However, for installing two identical methyl groups, the Eschweiler-Clarke reaction or direct alkylation under forcing conditions are generally more efficient. The synthesis of N-substituted 3-amino-4-halopyridines has shown that direct alkylation can be challenging on electron-deficient systems, sometimes necessitating protection-alkylation-deprotection sequences. nih.gov

Table 2: General Amine Alkylation Methods (Note: This table illustrates general methods, as specific examples for the target compound are not prominent in the literature.)

Amine TypeAlkylating AgentConditionsProductChallengesReference
Primary AmineMethyl Iodide (CH₃I)Base (e.g., K₂CO₃)Mixture of secondary, tertiary, and quaternary aminesPoor selectivity, over-alkylation youtube.com
Primary AmineFormaldehyde, Formic AcidHeatTertiary AmineNone (specific for methylation)N/A
Tertiary AmineAlkyl HalideN/AQuaternary Ammonium SaltN/A (Menshutkin Reaction) wikipedia.org
Amino AlcoholArylamineIridium CatalystN-arylated diamineRequires specific catalyst system researchgate.net

Stereoselective Synthesis Approaches

The C3 atom of this compound is a chiral, quaternary stereocenter. Therefore, controlling its absolute configuration is a significant synthetic challenge. Stereoselective synthesis can be achieved through several key strategies, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of the target molecule, a chiral auxiliary could be employed in several ways. One hypothetical route involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, to a precursor like a 3-carboxy-oxolane. sigmaaldrich.comnih.gov The auxiliary would then control the stereoselective introduction of a functional group at the C3 position. For example, an α-alkylation of an enolate derived from such a chiral amide could establish the quaternary center with high diastereoselectivity. Subsequent transformation of the carboxyl group into the aminomethyl moiety and removal of the auxiliary would yield the enantiomerically enriched product.

The use of chiral auxiliaries is a robust and reliable method, often providing high levels of stereocontrol, and is particularly valuable in the early stages of developing a synthetic route. wikipedia.org

Asymmetric Catalysis in Ring Formation and Functionalization

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. yale.edu This approach is highly efficient and atom-economical.

Several catalytic asymmetric strategies could be envisioned for the synthesis of the target compound:

Asymmetric Ring Formation: The tetrahydrofuran ring itself could be constructed via a catalytic asymmetric reaction. For instance, an asymmetric intramolecular oxa-Michael reaction or a catalytic ring-opening of an achiral precursor with a chiral catalyst could set the stereocenter. nsf.gov

Asymmetric Functionalization: A pre-formed, prochiral oxolane precursor, such as 3-oxotetrahydrofuran, could be functionalized using a chiral catalyst. An asymmetric Strecker or Mannich-type reaction at the C3 position could introduce the amino and methyl functionalities stereoselectively. Transition metal-catalyzed asymmetric hydrogenation of a C=N bond in an imine precursor is a highly effective method for preparing chiral amines. nih.gov For example, a prochiral enamine derived from a 3-oxo-tetrahydrofuran precursor could be hydrogenated using a chiral Iridium or Rhodium catalyst to create the stereocenter.

Diastereoselective Control in Functional Group Introduction

If a stereocenter is already present in the oxolane ring, it can direct the stereochemical outcome of subsequent reactions at a different position. This is known as diastereoselective synthesis. Many methods exist for the diastereoselective synthesis of substituted tetrahydrofurans. sci-hub.stnih.govnih.gov

For example, if one were to start with an enantiomerically pure precursor like (R)- or (S)-3-hydroxytetrahydrofuran, this existing stereocenter could influence the introduction of substituents at the C3 position. While creating a quaternary center adjacent to an existing one can be sterically demanding, substrate-controlled reactions are a cornerstone of stereoselective synthesis. Cyclofunctionalization reactions, such as iodoetherification of allylic alcohols, demonstrate how existing stereocenters can control the formation of new stereocenters on a tetrahydrofuran ring with high diastereoselectivity, often influenced by stereoelectronic effects and the minimization of allylic strain. acs.org

In a hypothetical route, a precursor with a chiral center elsewhere on the ring could undergo a reaction at C3, where the approach of the reagents is directed by the existing stereochemistry, leading to one diastereomer in preference to the other.

Table 3: Overview of Stereoselective Strategies for Tetrahydrofuran Synthesis (Note: This table presents general strategies from the literature that could be conceptually applied to the target synthesis.)

StrategyKey PrincipleExample TransformationStereochemical OutcomeReference
Chiral AuxiliaryTemporary attachment of a chiral group to direct a reaction.Alkylation of an N-acyloxazolidinone.High diastereoselectivity. wikipedia.org
Asymmetric CatalysisA chiral catalyst creates a chiral product from a prochiral substrate.Asymmetric hydrogenation of an imine.High enantioselectivity. nih.gov
Diastereoselective CyclizationAn existing stereocenter in the substrate directs the stereochemistry of ring closure.Iodoetherification of a chiral allylic alcohol.High diastereoselectivity. acs.org
Palladium-Catalyzed CycloadditionPd(0) catalysis of vinylcyclopropanes and aldehydes.[3+2] cycloaddition.High diastereoselectivity (cis-2,5). acs.org

Protecting Group Strategies in Synthesis

The synthesis of a molecule with multiple reactive sites, such as the two amino groups in this compound, necessitates a robust protecting group strategy to ensure regioselectivity and avoid unwanted side reactions. The choice of protecting groups is critical and depends on their stability under various reaction conditions and the ease of their selective removal.

For the primary amino group of a precursor like 3-(aminomethyl)oxolane, common protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) could be employed. These groups are generally stable under a wide range of reaction conditions but can be removed under acidic or hydrogenolytic conditions, respectively. The choice between them would depend on the subsequent synthetic steps.

Introducing the second amino group at the C3 position would likely require its own protection. Orthogonal protecting groups, which can be removed under different conditions than the first, are ideal. For instance, if a Boc group is used for the first amine, a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, could be used for the second. This orthogonality allows for the selective deprotection and functionalization of one amino group while the other remains protected.

The following table summarizes potential protecting groups and their cleavage conditions relevant to the synthesis of this compound:

Protecting GroupAbbreviationProtection MethodDeprotection ConditionsOrthogonality
tert-ButoxycarbonylBocReaction with di-tert-butyl dicarbonateAcidic conditions (e.g., TFA, HCl)Orthogonal to Fmoc, Cbz
BenzyloxycarbonylCbzReaction with benzyl (B1604629) chloroformateHydrogenolysis (e.g., H₂, Pd/C)Orthogonal to Boc, Fmoc
9-FluorenylmethyloxycarbonylFmocReaction with Fmoc-Cl or Fmoc-OSuBasic conditions (e.g., piperidine)Orthogonal to Boc, Cbz

The successful implementation of a protecting group strategy is paramount for achieving a high-yielding and efficient synthesis of the target compound.

Scalability and Efficiency of Synthetic Routes

A key step that could be optimized for scalability is the reductive amination for the N,N-dimethylation of the primary amine. Using formaldehyde as the methyl source in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride or catalytic hydrogenation, is a common and often high-yielding method for N,N-dimethylation. nih.govorganic-chemistry.org These reactions can often be performed in a one-pot fashion, which improves efficiency by reducing the number of workup and purification steps. youtube.commasterorganicchemistry.com

The choice of catalysts and reagents plays a significant role in the scalability of the process. Heterogeneous catalysts, for example, are often preferred in industrial settings due to their ease of separation from the reaction mixture, allowing for catalyst recycling and reducing downstream processing costs. nih.gov

To assess the efficiency of a potential synthetic route, several metrics can be considered:

MetricDescriptionImportance for Scalability
Overall Yield The percentage of the target compound obtained from the starting materials after all synthetic steps.A higher overall yield translates to less waste and lower raw material costs.
Atom Economy A measure of how many atoms from the reactants are incorporated into the final product.High atom economy indicates a more sustainable and efficient process with less byproduct formation.
Process Mass Intensity (PMI) The ratio of the total mass of materials used (solvents, reagents, etc.) to the mass of the final product.A lower PMI signifies a greener and more cost-effective process.
Number of Steps The total number of individual chemical transformations required.Fewer steps generally lead to higher overall yields, reduced processing time, and lower costs.

Optimizing these parameters through careful route selection, reaction condition screening, and the use of efficient catalytic systems would be essential for developing a scalable and economically viable synthesis of this compound.

Chemical Reactivity and Transformation Studies

Reactivity of the Primary Aminomethyl Group

The primary aminomethyl group (-CH₂NH₂) is a key site for nucleophilic reactions, readily participating in acylations, sulfonylations, and condensations with carbonyl compounds.

Primary amines are readily acylated by acid chlorides and acid anhydrides to form amides. libretexts.orglibretexts.orgsimply.science Similarly, they react with sulfonyl chlorides to yield sulfonamides. cbijournal.comresearchgate.net These reactions are typically rapid and high-yielding. libretexts.org

In the case of 3-(aminomethyl)-N,N-dimethyloxolan-3-amine, the primary amine can react with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, yielding the corresponding N-substituted amide. libretexts.org

Table 1: Representative Acylation and Sulfonylation Reactions

Reagent Product Typical Conditions
Acetyl chloride N-((3-(dimethylamino)oxolan-3-yl)methyl)acetamide Pyridine, CH₂Cl₂, 0 °C to rt
Benzoyl chloride N-((3-(dimethylamino)oxolan-3-yl)methyl)benzamide Triethylamine, THF, 0 °C to rt

This table presents illustrative examples of acylation and sulfonylation reactions based on the general reactivity of primary amines.

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comlibretexts.orgorgoreview.comlibretexts.org This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. orgoreview.comwikipedia.org The pH of the reaction is a critical parameter; it is often carried out under weakly acidic conditions to facilitate the dehydration step without excessive protonation of the amine nucleophile. libretexts.orgyoutube.com

The reaction of this compound with an aldehyde or ketone would lead to the formation of a C=N double bond, replacing the carbonyl oxygen. orgoreview.com

Beyond imine formation, the primary aminomethyl group can react with other carbonyl-containing compounds. For instance, reaction with carboxylic acids can lead to amide formation, although this typically requires harsher conditions or the use of coupling agents. lumenlearning.com The reaction with esters to form amides is also possible.

Table 2: Illustrative Reactions with Carbonyl Compounds

Carbonyl Compound Product Type Typical Conditions
Benzaldehyde Imine Acetic acid (cat.), Toluene, Dean-Stark
Acetone Imine Acetic acid (cat.), Methanol, rt

This table provides representative examples of reactions with carbonyl compounds based on established primary amine reactivity.

Reactivity of the Tertiary Dimethylamine (B145610) Group

The tertiary dimethylamine group (-N(CH₃)₂) in this compound is generally less reactive as a nucleophile than the primary amine due to steric hindrance. However, it can undergo specific reactions such as quaternization and N-oxidation.

Tertiary amines can be alkylated by alkyl halides to form quaternary ammonium (B1175870) salts, a process known as the Menshutkin reaction. wikipedia.org This reaction involves the nucleophilic attack of the tertiary amine on the alkyl halide. The reactivity is influenced by the nature of the alkyl halide and the steric accessibility of the tertiary amine. researchgate.net

For this compound, reaction with an alkyl halide like methyl iodide would lead to the formation of a quaternary ammonium salt at the dimethylamino nitrogen. Steric hindrance around the tertiary nitrogen might require elevated temperatures for the reaction to proceed efficiently. nih.gov

Table 3: Representative Quaternization Reactions

Alkylating Agent Product Typical Conditions
Methyl iodide 3-(aminomethyl)-3-(trimethylammonio)oxolane iodide Acetonitrile, rt or gentle heating

This table shows illustrative examples of quaternization reactions based on the known reactivity of tertiary amines.

Tertiary amines can be oxidized to form amine N-oxides. asianpubs.org Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and other specialized reagents. asianpubs.orgrsc.orgnih.gov The reaction with hydrogen peroxide is an environmentally friendly option. rsc.orgnih.gov The steric environment of the tertiary amine can affect the rate of N-oxidation. thieme-connect.deiucr.org

The oxidation of the tertiary dimethylamine group in this compound would yield the corresponding N-oxide. The primary amine group is generally less susceptible to oxidation under these conditions. researchgate.net

Table 4: Illustrative N-Oxidation Reactions

Oxidizing Agent Product Typical Conditions
Hydrogen peroxide (H₂O₂) (3-(aminomethyl)oxolan-3-yl)dimethylamine oxide Methanol, rt

This table provides representative examples of N-oxidation reactions based on the general reactivity of tertiary amines.

Transformations of the Oxolane Ring System

The stability and reactivity of the oxolane ring are central to the chemical profile of "this compound." The presence of two amine substituents at the C3 position significantly influences the ring's electronic properties and its susceptibility to various transformations.

Ring-Opening Reactions and Derivatization

The oxolane ring, a five-membered cyclic ether, is generally stable under many conditions. However, under acidic or Lewis acidic catalysis, ring-opening reactions can be initiated. The tertiary amine functionality within the molecule could potentially act as an internal catalyst or directing group in such transformations.

General strategies for the ring-opening of unstrained cyclic amines often involve their conversion into more reactive intermediates. For instance, reactions with reagents like difluorocarbene can lead to ring-opening and functionalization. While not specifically reported for "this compound," this approach has been successfully applied to other cyclic amines, yielding a variety of acyclic products. nih.gov

Another potential avenue for ring-opening involves oxidative cleavage. This method has been utilized for the transformation of cyclic amines into amino aldehydes or amino carboxylic acids. nih.gov Such a transformation on "this compound" would be expected to yield a highly functionalized acyclic product, though the presence of two amine groups would likely require careful control of reaction conditions to achieve selectivity.

Functionalization of Peripheral Positions on the Ring

Beyond ring-opening, the functionalization of the oxolane ring at positions other than C3 represents a key strategy for structural diversification. This could involve C-H activation methodologies, which have become powerful tools for the direct modification of otherwise inert bonds. The development of site-selective C-H functionalization reactions would be crucial for modifying the oxolane backbone without disrupting the core diamine structure.

Investigating Reaction Mechanisms

A thorough understanding of the mechanisms governing the transformations of "this compound" is essential for optimizing reaction conditions and designing new synthetic pathways.

Kinetic Studies of Key Transformations

To date, specific kinetic studies on the reactions of "this compound" have not been reported. However, for analogous systems, such as the ring-opening polymerization of benzoxazines catalyzed by tertiary amines, kinetic analyses have been instrumental in elucidating the reaction pathways. nih.gov Similar studies on our target molecule would involve monitoring the disappearance of the starting material and the formation of products over time under various conditions (e.g., temperature, catalyst concentration). This data would be crucial for determining reaction orders, rate constants, and activation energies, providing insight into the transition states of key transformations.

Spectroscopic Monitoring of Reaction Intermediates

The identification of transient intermediates is a cornerstone of mechanistic investigation. Techniques such as in-situ FTIR and NMR spectroscopy could be employed to observe the formation and consumption of intermediates during reactions of "this compound." For example, in ring-opening reactions, one might expect to observe the formation of protonated ether intermediates or other activated species. The spectroscopic signatures of these intermediates would provide direct evidence for the proposed reaction pathways. nih.gov

Derivatization and Analogue Synthesis

The synthesis of derivatives and analogues of "this compound" is a promising area for future research. The primary amine group serves as a versatile handle for a wide range of chemical modifications.

Standard amine chemistry, such as acylation, alkylation, and reductive amination, could be readily applied to the primary amine to generate a library of new compounds. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides, while reaction with aldehydes or ketones followed by reduction would produce secondary amines.

Furthermore, the synthesis of analogues with different substitution patterns on the oxolane ring or with alternative amine functionalities would be of significant interest. For example, the synthesis of the stereoisomer, (3S,4S)-4-(aminomethyl)-N,N-dimethyloxolan-3-amine, has been documented, although its reactivity has not been explored. uni.lu The development of synthetic routes to other stereoisomers and positional isomers would provide valuable structure-activity relationship data.

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a lack of specific, publicly available research detailing the chemical reactivity and transformation of the compound This compound .

The request specified an article focusing on the synthesis of substituted aminomethyl oxolane analogues and the preparation of amide, urea, and carbamate (B1207046) derivatives starting from this specific molecule. However, no dedicated studies, detailed research findings, or corresponding data sets for these particular transformations could be located.

While general synthetic methodologies for the formation of amides, ureas, and carbamates from primary amines are well-established in chemical literature, applying these general principles to "this compound" without specific experimental data would be speculative and would not meet the required standard of a scientifically accurate and authoritative article based on detailed research.

Therefore, the generation of an article that strictly adheres to the provided outline and content requirements is not possible at this time due to the absence of the necessary source material concerning this specific chemical compound.

Stereochemical Aspects and Conformational Analysis

Configurational Isomerism of the Oxolane Ring

The central point of configurational isomerism in this molecule is the C3 carbon atom. As it is bonded to four different substituents (the C2 and C4 carbons of the oxolane ring, an aminomethyl group, and a dimethylamine (B145610) group), it constitutes a stereocenter. This chirality means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)-3-(aminomethyl)-N,N-dimethyloxolan-3-amine and (S)-3-(aminomethyl)-N,N-dimethyloxolan-3-amine. The assignment of (R) or (S) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Table 1: Cahn-Ingold-Prelog Priority Assignments for Substituents at C3
PrioritySubstituent GroupReason for Priority
1-N(CH₃)₂ (Dimethylamine)Highest atomic number of the directly attached atom (Nitrogen vs. Carbon or Oxygen).
2-O- (Ring Oxygen)The path from C3 to C2/C4 connects to the ring oxygen.
3-CH₂NH₂ (Aminomethyl)Carbon attached to Nitrogen has higher priority than a carbon attached to hydrogen.
4-CH₂- (Ring Carbons)Lowest priority among the attached groups.

The presence of this single stereocenter means that a racemic mixture, containing equal amounts of the (R) and (S) enantiomers, is typically formed during its synthesis unless a stereoselective method is employed.

Conformational Preferences of the Oxolane Ring and Substituents

The five-membered oxolane ring is not planar. To alleviate torsional strain, it adopts puckered conformations. The two most common conformations are the "envelope" (E) and "twist" (T) forms. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The presence of the bulky geminal substituents at the C3 position significantly influences the ring's preferred conformation. The molecule will adopt a conformation that minimizes steric hindrance between these groups and the rest of the ring. The energetic barrier to interconversion between these conformations is generally low, leading to a dynamic equilibrium. However, one conformation is typically more populated. It is predicted that the ring will pucker in a way that places the larger dimethylamine group in a pseudo-equatorial position to reduce steric clashes.

Table 2: Summary of Oxolane Ring Conformations
ConformationDescriptionInfluence of C3 Substituents
Envelope (E)Four atoms are coplanar, with the fifth atom out of the plane.Puckering at C3 would place substituents in axial and equatorial-like positions, leading to potential steric strain.
Twist (T)Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.Often provides a lower energy conformation by staggering substituents more effectively, reducing torsional strain.

Stereoelectronic Effects of the Aminomethyl and Dimethylamine Groups

Stereoelectronic effects, which involve the interaction of electron orbitals, also play a role in the molecule's preferred geometry. The two nitrogen atoms at the C3 position create a gem-diamine-like structure. The orientation of the lone pairs of electrons on these nitrogen atoms relative to the C-O and C-C bonds of the oxolane ring can lead to stabilizing or destabilizing interactions.

Influence of Stereochemistry on Chemical Reactivity

The three-dimensional arrangement of atoms in the (R) and (S) enantiomers directly impacts their chemical reactivity, a core principle in stereochemistry. rijournals.com While the enantiomers will have identical reactivity with achiral reagents, they will exhibit different behavior when reacting with other chiral molecules, including enzymes or chiral catalysts. acs.org

The accessibility of the lone pairs on the two amine groups for reactions such as protonation, alkylation, or acylation is governed by the molecule's conformation. One amine group may be more sterically hindered than the other, leading to regioselectivity in reactions. For instance, the dimethylamine group is sterically bulkier than the aminomethyl group, which could influence the approach of reagents. The specific enantiomer will present a unique three-dimensional face to an approaching reactant, which is the basis for asymmetric synthesis and stereoselective reactions. acs.orgacs.org

Methods for Chiral Resolution and Enantiomeric Enrichment

Since the synthesis of 3-(aminomethyl)-N,N-dimethyloxolan-3-amine typically results in a racemic mixture, separating the enantiomers is crucial for applications where a single enantiomer is required. This process is known as chiral resolution. wikipedia.org

Classical Resolution via Diastereomeric Salt Formation: This is a common and well-established method for resolving chiral amines. acs.orgacs.orgresearchgate.net The racemic amine mixture is treated with a single enantiomer of a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.orgrsc.org This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, most notably different solubilities. rsc.org This difference allows for one of the diastereomeric salts to be selectively crystallized from the solution, while the other remains dissolved. acs.org After separation by filtration, the pure enantiomer of the amine can be recovered by treating the salt with a base.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column (e.g., HPLC or SFC). The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase. acs.org This differential interaction leads to one enantiomer being retained more strongly than the other, causing them to elute from the column at different times, thus achieving separation. acs.org

Enantioselective Synthesis: An alternative to resolution is the direct synthesis of a single enantiomer. This approach, known as asymmetric synthesis, employs chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction, producing a product that is already enriched in one enantiomer. acs.orgrsc.org This method is often more efficient as it avoids discarding the "unwanted" enantiomer inherent in resolution processes. wikipedia.org

Table 3: Comparison of Chiral Resolution and Enrichment Methods
MethodPrincipleAdvantagesDisadvantages
Diastereomeric Salt FormationFormation of diastereomers with different solubilities using a chiral resolving agent. rsc.orgScalable, well-established technology. pharmtech.comRequires a suitable resolving agent; can be labor-intensive; theoretical max yield is 50% without a racemization process. wikipedia.org
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase. acs.orgHigh purity achievable; applicable to a wide range of compounds. acs.orgCan be expensive, especially for large-scale separations; requires specialized equipment.
Asymmetric SynthesisDirect synthesis of a single enantiomer using chiral catalysts or reagents. acs.orgPotentially higher yield (up to 100%); avoids separation steps. wikipedia.orgRequires development of a specific stereoselective synthetic route; catalyst can be expensive.

Spectroscopic and Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

For a molecule with the proposed structure of 3-(aminomethyl)-N,N-dimethyloxolan-3-amine, one would expect a distinct set of signals in both ¹H and ¹³C NMR spectra.

In a hypothetical ¹H NMR spectrum, distinct proton signals would be anticipated for the N,N-dimethyl group, the aminomethyl group (CH₂N), and the protons on the oxolane ring. The chemical shifts of the oxolane ring protons would be influenced by their proximity to the oxygen atom and the two substituted amine groups at the C3 position. For instance, protons on carbons adjacent to the oxygen (C2 and C5) would likely appear at a lower field (higher ppm) compared to the protons at C4. The two methyl groups of the dimethylamino moiety would likely appear as a singlet, assuming free rotation.

In the ¹³C NMR spectrum, a unique signal would be expected for each carbon atom in a different chemical environment. This would include signals for the two carbons of the N,N-dimethyl group, the aminomethyl carbon, and the four carbons of the oxolane ring. The chemical shifts would provide crucial information about the electronic environment of each carbon atom. For example, the carbons bonded to the electronegative oxygen and nitrogen atoms would be deshielded and resonate at a lower field.

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, various 2D NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the oxolane ring and the aminomethyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be critical for correlating proton signals with their directly attached carbon atoms (HSQC) and with carbons two or three bonds away (HMBC). These correlations would be instrumental in piecing together the molecular structure and confirming the substitution pattern on the oxolane ring.

The oxolane ring is not planar and can exist in various conformations. Dynamic NMR studies, involving the acquisition of spectra at different temperatures, could provide insights into the conformational dynamics of the ring and any restricted rotation around the C-N bonds. sapub.org For tertiary amines, the process of pyramidal or nitrogen inversion can sometimes be observed by NMR. sapub.org If the inversion is slow on the NMR timescale, separate signals for the two methyl groups of the N,N-dimethyl moiety might be observed at low temperatures. sapub.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental formula, which is a critical step in confirming the identity of the compound. For instance, the predicted monoisotopic mass for a related compound, rac-(3r,4r)-4-(aminomethyl)-n,n-dimethyloxolan-3-amine (C₇H₁₆N₂O), is 144.12627 Da. uni.lu HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.

Predicted m/z values for adducts of a related compound, rac-(3r,4r)-4-(aminomethyl)-n,n-dimethyloxolan-3-amine uni.lu
Adductm/z
[M+H]⁺145.13355
[M+Na]⁺167.11549

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. nih.govunito.itresearchgate.net For this compound, characteristic fragmentation pathways would be expected. These could include the loss of the aminomethyl group, cleavage of the oxolane ring, and fragmentation of the dimethylamino group. The analysis of these fragmentation patterns helps in elucidating the structure of the molecule by identifying its constituent parts. nih.govunito.itresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it suitable for assessing the purity and confirming the identity of this compound. The gas chromatograph separates individual components from a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then fragments the eluted components and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.

For amines, GC analysis can sometimes be challenging due to their basicity and polarity, which can lead to poor peak shape (tailing) and interaction with the stationary phase. researchgate.netresearchgate.net To mitigate these effects, derivatization is often employed. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can be used to convert the polar primary amine group into a less polar, more volatile amide, resulting in improved chromatographic performance. researchgate.neth-brs.de

The mass spectrum of the parent compound or its derivative provides definitive structural information. The molecular ion peak confirms the molecular weight, while the fragmentation pattern reveals the structure of different parts of the molecule. Qualitative analysis by GC-MS has been successfully used to identify impurities in related amino alcohol compounds, which is critical for quality control. google.compatsnap.com

Table 1: Illustrative GC-MS Operating Conditions for Amine Analysis

Parameter Typical Value/Condition Purpose
Column Fused silica (B1680970) capillary column (e.g., DB-5ms, DB-17ms) Provides separation of components. Choice depends on analyte polarity. h-brs.de
Injector Temperature 270-320°C Ensures complete and rapid vaporization of the sample. google.combre.com
Carrier Gas Helium or Nitrogen (>99.999% purity) Transports the sample through the column. google.combre.com
Oven Program Initial temp 50-120°C, ramp 5-20°C/min, final temp 240-300°C Controls the elution of compounds by varying column temperature. bre.comnih.gov
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI) EI provides standard, library-searchable spectra. CI is softer and helps confirm the molecular ion. h-brs.de

| Mass Analyzer | Quadrupole, Ion Trap | Scans and detects the mass-to-charge ratios of fragmented ions. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative and often preferred method for polar and thermally labile compounds like this compound, as it does not require the analyte to be volatile. gassnova.no The technique separates compounds in a liquid mobile phase using a stationary phase packed in a column, followed by MS detection. Common separation modes include reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC). nih.gov

Given the compound's polar nature due to the amine and ether functionalities, HILIC or reversed-phase chromatography with derivatization could be employed for effective separation from potential impurities. nih.govmdpi.com Derivatization with reagents like 6-aminoquinoly-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can enhance retention on reversed-phase columns and improve ionization efficiency. mdpi.com Tandem mass spectrometry (MS/MS) adds another layer of specificity, where a specific precursor ion is selected, fragmented, and the resulting product ions are detected, minimizing matrix interference and confirming identity with high confidence. mdpi.comuniversiteitleiden.nl

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Isomer Adducts

Adduct m/z (mass/charge) Predicted CCS (Ų)
[M+H]⁺ 145.13355 132.9
[M+Na]⁺ 167.11549 138.3
[M-H]⁻ 143.11899 137.7
[M+K]⁺ 183.08943 139.7

Data based on the isomeric compound rac-(3r,4r)-4-(aminomethyl)-n,n-dimethyloxolan-3-amine (C7H16N2O). uni.lu CCS values are calculated predictions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are non-destructive techniques that provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. For this compound, these techniques can confirm the presence of its key structural features: a primary amine (-NH₂), a tertiary amine (-N(CH₃)₂), and an ether linkage (C-O-C) within the oxolane ring.

The primary amine group is expected to show two characteristic N-H stretching bands. In contrast, the tertiary amine group has no N-H bonds and therefore will not exhibit stretches in this region. orgchemboulder.com The C-N bonds of both the primary and tertiary aliphatic amines will have stretching vibrations at lower wavenumbers. The ether C-O-C linkage will also produce a characteristic stretching band.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity/Appearance
**Primary Amine (R-NH₂) ** N-H Stretch 3400-3250 (two bands) Weak to Medium
N-H Bend (Scissoring) 1650-1580 Medium to Strong
N-H Wag 910-665 Strong, Broad
Tertiary Amine (R₃N) C-N Stretch 1250-1020 Weak to Medium
Ether (C-O-C) C-O Stretch 1150-1085 (asymmetric) Strong
Alkyl (C-H) C-H Stretch 2960-2850 Strong
C-H Bend 1470-1365 Medium

Data compiled from general spectroscopic principles for amines and ethers. orgchemboulder.com

X-ray Crystallography for Solid-State Structure Determination

For this compound, a successful single-crystal X-ray diffraction analysis would confirm the connectivity of the atoms, the geometry of the oxolane ring, and the relative orientation of the aminomethyl and dimethylamino substituents. If the compound is resolved into its individual enantiomers, crystallography can determine the absolute configuration. Currently, there is no publicly available data from X-ray crystallographic studies for this specific compound in the searched scientific literature.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

The structure of this compound contains a chiral center at the C3 carbon of the oxolane ring, where the aminomethyl and dimethylamino groups are attached. This means the compound can exist as a pair of enantiomers (R and S forms). For applications where stereochemistry is important, it is crucial to separate and quantify these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee).

Chiral chromatography is the primary technique for this purpose. This can be achieved using:

Chiral High-Performance Liquid Chromatography (HPLC): This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a GC column with a chiral stationary phase.

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC or GC column. researchgate.net

The development of such a method would be essential for controlling the stereochemical outcome of a synthesis producing this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the properties of a molecule from first principles.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

An analysis of the electronic structure of 3-(aminomethyl)-N,N-dimethyloxolan-3-amine would be crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. For this molecule, the nitrogen atoms of the primary amine and the tertiary amine are expected to be the primary sites of the HOMO, indicating their role as electron donors. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and reactivity.

A charge distribution analysis would likely reveal negative electrostatic potential around the nitrogen and oxygen atoms due to their high electronegativity, marking them as sites for electrophilic attack. Conversely, the hydrogen atoms of the aminomethyl group would exhibit a positive charge.

Conformational Landscape Exploration and Energy Minimization

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in various puckered conformations, typically envelope and twist forms. nih.gov The presence of two substituents on the same carbon atom (C3) introduces significant steric considerations. A thorough conformational analysis would involve rotating the bonds of the substituents to identify all possible stable conformers.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data, which are invaluable for the experimental identification and characterization of a compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. nih.gov For this compound, specific signals would be expected for the methyl groups of the dimethylamino moiety, the protons of the aminomethyl group, and the distinct protons of the oxolane ring. The chemical shifts would be highly dependent on the molecule's conformation.

IR Frequencies: Infrared (IR) spectroscopy simulations can predict the vibrational modes of the molecule. rsc.org Key predicted frequencies for this compound would include N-H stretching vibrations for the primary amine, C-N stretching for both amine groups, and C-O-C stretching of the ether linkage in the oxolane ring.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insights into their dynamics and interactions with their environment.

Solvent Effects on Molecular Conformation and Dynamics

The conformation of this compound is expected to be influenced by the solvent environment. In polar solvents, conformations that expose the polar amine and ether groups to the solvent would be favored. MD simulations can model these interactions explicitly, showing how solvent molecules arrange around the solute and influence its conformational preferences.

Intermolecular Interactions in Solution and Solid State

In both solution and the solid state, intermolecular hydrogen bonding is expected to be a dominant force for this molecule. The primary amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. MD simulations can elucidate the nature and dynamics of these hydrogen bonds, which are crucial for understanding the physical properties of the compound, such as its boiling point and solubility. In the solid state, these interactions would dictate the crystal packing arrangement.

Docking Studies and Molecular Modeling

Molecular docking and modeling are computational techniques used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. youtube.com These methods are instrumental in drug discovery and materials science for assessing the potential interaction of a small molecule, or ligand, with a target of interest. youtube.com

In the absence of specific clinical targets for this compound, docking studies can be performed against a range of hypothetical non-clinical biological targets to explore its potential interaction space. For instance, considering its structural similarity to certain neuromodulators, hypothetical docking studies could be conducted against models of neurotransmitter receptors or transporters.

Such a study would involve preparing a 3D model of this compound and docking it into the binding site of a selected receptor. The docking algorithm would then explore various possible conformations and orientations of the ligand within the binding pocket, calculating a binding affinity score for each pose. The results would highlight the most probable binding modes, identifying key intermolecular interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

Hypothetical Docking Results for this compound against a Model Receptor

Receptor ModelPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Interactions
Amine Receptor Model A-7.8ASP113, TRP159, TYR370Hydrogen bond with ASP113, Cation-pi with TRP159, Hydrophobic interactions
Ion Channel Model B-6.5GLU245, PHE330Salt bridge with GLU245, T-shaped pi-stacking with PHE330
Enzyme Model C-5.2SER195, HIS57Hydrogen bond with SER195 backbone, van der Waals contacts

This table presents hypothetical data for illustrative purposes.

Computational models are invaluable for elucidating structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. nih.govnih.gov By systematically modifying the structure of this compound in silico and calculating the predicted binding affinity for each analog, a quantitative structure-activity relationship (QSAR) model can be developed.

For example, a computational SAR study could investigate the impact of:

Modifying the N,N-dimethyl group: Replacing the methyl groups with larger alkyl chains could probe the steric tolerance of the binding pocket.

Altering the aminomethyl substituent: Changing the length of the linker between the oxolane ring and the primary amine could affect the positioning of this key interacting group.

Substituting the oxolane ring: Replacing the oxolane with other heterocyclic systems, such as an oxetane, could reveal the importance of the ring size and conformation for binding. uni.lunih.gov

These computational experiments would generate a dataset that could be used to build a QSAR model, which could then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry can also be used to investigate the reactivity of this compound by calculating the energetics of potential reaction pathways. nih.gov This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them.

For instance, one could computationally investigate the mechanism of N-alkylation of the primary amine. Density Functional Theory (DFT) calculations could be employed to model the reaction with an alkyl halide. youtube.com These calculations would determine the activation energy of the reaction, providing a quantitative measure of the reaction rate. The geometry of the transition state would reveal the precise arrangement of atoms at the point of highest energy along the reaction coordinate.

Another area of investigation could be the potential for intramolecular reactions, such as the formation of a bicyclic system. Transition state analysis would be crucial in determining the feasibility of such a reaction, as a high activation barrier would suggest that the reaction is unlikely to occur under normal conditions.

Hypothetical Energy Profile for a Reaction of this compound

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1+15.2
3Intermediate-5.7
4Transition State 2+22.5
5Products-12.1

This table presents a hypothetical energy profile for an illustrative reaction.

By applying these theoretical and computational methods, a wealth of information regarding the potential interactions and reactivity of this compound can be generated. These theoretical explorations can serve as a valuable guide for future experimental studies on this and related molecules.

Applications in Advanced Chemical and Materials Science

Utilization as a Synthetic Building Block

The structure of 3-(aminomethyl)-N,N-dimethyloxolan-3-amine inherently positions it as a potentially valuable building block in organic synthesis. The presence of two distinct amine functionalities—a primary and a tertiary amine—offers opportunities for selective chemical transformations.

Precursor in the Synthesis of Complex Organic Molecules

As a precursor, this compound could serve as a foundational unit for constructing more elaborate molecular architectures. The primary amine group is particularly reactive and can undergo a wide range of chemical reactions, such as acylation, alkylation, and reductive amination, to introduce new functional groups and build molecular complexity. The oxolane ring provides a defined stereochemical and conformational framework that could be advantageous in the synthesis of specific isomers of larger molecules.

Despite this potential, there is currently no specific research literature detailing the use of this compound as a precursor in the synthesis of complex organic molecules.

Scaffold for the Development of New Functional Materials

The diamine-functionalized oxolane structure could act as a scaffold for creating novel functional materials. The two amine groups offer anchor points for polymerization or for grafting onto surfaces, potentially leading to the development of new polymers, resins, or surface-modified materials with tailored properties. The inherent polarity of the oxolane ring and the basicity of the amine groups could impart specific characteristics to these materials, such as altered solubility, adhesion, or catalytic activity.

Currently, there are no published studies that have utilized this compound as a scaffold for the development of new functional materials.

Role as a Ligand in Coordination Chemistry and Catalysis

The presence of two nitrogen atoms and an oxygen atom within the this compound structure suggests its potential to act as a chelating ligand for various metal ions. Such ligands are crucial in the fields of coordination chemistry and catalysis.

Chelation Properties with Transition Metals

The primary and tertiary amine groups, along with the ether oxygen of the oxolane ring, could coordinate to a single metal center, forming stable chelate rings. The spatial arrangement of these donor atoms would dictate the coordination geometry and the stability of the resulting metal complexes. The nature of the metal-ligand bonding would be influenced by the steric bulk of the dimethylamino group and the flexibility of the oxolane ring.

Detailed research on the chelation properties of this compound with transition metals has not been reported in the scientific literature.

Application in Homogeneous Catalysis (e.g., enantioselective reactions)

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of single-enantiomer products. If this compound were resolved into its individual enantiomers, these chiral ligands could potentially be used in enantioselective catalytic reactions. The defined stereochemistry of the chiral centers on the oxolane ring could create a chiral environment around a coordinated metal catalyst, influencing the stereochemical outcome of a reaction. Many synthetically useful reactions have been successfully developed and optimized to extend carbon frameworks. nih.gov

However, there is no available research on the application of this compound or its enantiomers in any form of homogeneous catalysis, including enantioselective reactions.

Ligand Design for Specific Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of MOFs can be tuned by modifying the structure of the organic linker. The diamine functionality of this compound makes it a candidate for incorporation into MOF structures, either as a primary building block or as a post-synthetic modification agent. The amine groups could enhance the framework's affinity for certain molecules, such as carbon dioxide. rsc.org

There are no published reports on the use of this compound in the design or synthesis of Metal-Organic Frameworks.

Use as a Chemical Probe or Tool in Mechanistic Studies (non-biological)

There is currently no available research that describes the use of this compound as a chemical probe or tool for elucidating non-biological reaction mechanisms. The unique stereochemistry and electronic properties that would be necessary to report on a chemical environment or to influence a reaction pathway in a measurable way have not been studied or documented for this compound.

Integration into Supramolecular Assemblies

The potential for this compound to be integrated into larger, self-assembled structures has not been explored in any published research.

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions

No studies have been found that investigate the hydrogen bonding capabilities or other non-covalent interactions of this compound. Data from techniques such as X-ray crystallography or NMR spectroscopy, which would provide insight into its interaction patterns, are not available in the public domain.

Self-Assembly Studies

Consequently, without foundational knowledge of its non-covalent interactions, there are no reports on the self-assembly behavior of this compound, either in solution or in the solid state.

Future Perspectives and Research Directions

Development of Novel Synthetic Pathways

Currently, specific, high-yield synthetic routes for 3-(aminomethyl)-N,N-dimethyloxolan-3-amine are not well-established. Future research will likely focus on developing efficient and stereocontrolled methods for its preparation. One potential avenue involves the use of palladium-catalyzed carboetherification of substituted γ-hydroxy internal alkenes, a method that has proven effective for creating polysubstituted tetrahydrofurans with good stereoselectivity. nih.gov Another promising strategy could be the heteroannulation of 2-bromoallyl alcohols with dienes, enabled by urea-ligated palladium catalysts, which has been successful in generating diverse tetrahydrofuran (B95107) products. chemrxiv.org

Furthermore, methods for synthesizing polysubstituted tetrahydrofurans through visible light-induced De Mayo acetalization of benzoylacetones could be adapted. rsc.orgresearchgate.net These advanced synthetic strategies could provide access to not only the target molecule but also a library of derivatives with varied substitution patterns, which is crucial for structure-activity relationship studies.

Exploration of Unconventional Reactivity Profiles

The unique arrangement of functional groups in this compound suggests a rich and potentially unconventional reactivity profile. The presence of both a primary and a tertiary amine on the same carbon atom of the oxolane ring could lead to interesting intramolecular interactions and unique reactivity in functionalization reactions. Future studies could investigate the selective functionalization of the primary amine in the presence of the tertiary amine, or the use of the tertiary amine to direct reactions at other positions on the molecule.

The direct functionalization of the cyclic ether itself, for instance through free-radical-mediated sp³ C-H activation, presents another area for exploration. rsc.org Understanding how the geminal diamine substitution influences the reactivity of the tetrahydrofuran ring compared to simpler substituted ethers will be a key research question.

Advanced Computational Modeling for Deeper Mechanistic Insights

To guide and rationalize experimental work, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) studies can provide deep insights into the molecule's conformational preferences, electronic structure, and the mechanisms of its reactions. nih.govnih.gov For instance, computational predictions can help elucidate the stereochemical outcomes of synthetic reactions and understand the reactivity of different sites within the molecule. cam.ac.uk

Computational studies on related systems, such as the Petasis-Ferrier rearrangements for synthesizing multifunctional tetrahydrofurans, have demonstrated the power of DFT in understanding complex reaction mechanisms. chemrxiv.org Similar computational approaches could be applied to predict the reactivity of this compound and to design novel synthetic pathways.

Expanding Applications in Materials Science and Industrial Processes

The bifunctional nature of this compound makes it a promising monomer for the synthesis of advanced functional polymers. Polytetrahydrofuran (PTHF) is a versatile polyether, and incorporating functional groups along the polymer backbone can lead to materials with tunable properties. mdpi.comrsc.orgresearchgate.net The primary and tertiary amine groups of the target molecule could be exploited to create cross-linked polymers, polymers with specific binding sites, or materials with unique solubility and thermal characteristics.

The development of functional polymers from this monomer could lead to applications in areas such as drug delivery, coatings, and advanced manufacturing. For example, side-chain functionalized PTHF derivatives have been synthesized via blue-light photocatalytic thiol-ene reactions, highlighting the potential for post-polymerization modification. researchgate.net

Design of New Ligands and Scaffolds for Emerging Catalytic Transformations

Chiral diamines are a well-established class of ligands in asymmetric catalysis. acs.orgacs.org The rigid oxolane scaffold of this compound, combined with its two nitrogen donors, makes it an excellent candidate for the development of novel chiral ligands. The design of such ligands is a cornerstone of modern asymmetric catalysis, with a continuous search for new structures that can provide high efficiency and enantioselectivity in a wide range of chemical transformations. nih.govrsc.orgrsc.orgnih.govnih.gov

Future research could focus on the synthesis of enantiomerically pure forms of this compound and their application in metal-catalyzed reactions. The development of new chiral ligands based on this scaffold could lead to breakthroughs in areas such as asymmetric hydrogenation, C-H functionalization, and the synthesis of complex, biologically active molecules. researchgate.net The modular nature of such ligands would allow for fine-tuning of their steric and electronic properties to optimize catalytic performance. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 3-(aminomethyl)-N,N-dimethyloxolan-3-amine in laboratory settings?

The synthesis typically involves constructing the oxolane (tetrahydrofuran) ring followed by functionalization with aminomethyl and dimethylamine groups. Common approaches include:

  • Ring-closing reactions : Using halogenated precursors (e.g., brominated oxolane derivatives) subjected to nucleophilic substitution with amines under controlled pH and temperature .
  • Reductive amination : Reacting ketone intermediates (e.g., oxolan-3-one) with dimethylamine and a reducing agent like sodium cyanoborohydride . Solvents such as dichloromethane or tetrahydrofuran are often employed to enhance reaction efficiency.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Structural validation requires a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the oxolane ring, aminomethyl group, and dimethylamine substituents.
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (C5_5H12_{12}N2_2O, 116.16 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical details and bond angles, critical for understanding reactivity .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Thermal stability : Decomposition occurs above 200°C; store in a cool (<25°C), dry environment.
  • Moisture sensitivity : The compound may hydrolyze in aqueous conditions; use anhydrous solvents and inert atmospheres (e.g., nitrogen) during handling .
  • Light exposure : Protect from prolonged UV light to prevent oxidative degradation .

Advanced Research Questions

Q. What experimental strategies are effective in studying the interaction of this compound with biological targets?

  • Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with enzymes or receptors.
  • Enzyme kinetics : Measure inhibitory effects (e.g., IC50_{50}) using fluorogenic substrates or colorimetric assays .
  • Molecular docking simulations : Predict binding modes to guide rational drug design, leveraging the compound’s dual functional groups .

Q. How can researchers address discrepancies in activity data when this compound is tested across different biological assays?

Discrepancies often arise from assay-specific conditions (e.g., pH, cofactors). Mitigation strategies include:

  • Standardized protocols : Use uniform buffer systems and controls (e.g., known inhibitors) to normalize results.
  • Orthogonal assays : Validate findings with complementary methods (e.g., SPR + fluorescence polarization).
  • Metabolic stability tests : Assess compound degradation in cell lysates to rule out false negatives .

Q. What methodologies optimize the yield of this compound in multi-step synthetic routes?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility and reaction rates.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance reductive amination efficiency.
  • Purification techniques : Use flash chromatography or preparative HPLC to isolate high-purity product (>95%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.